
1-(5-氯-2-甲氧基苯基)-4,4-二甲基-1,4-二氢嘧啶-2-硫醇
描述
科学研究应用
合成和化学性质
对结构与 CMPD 相似的化合物的研究通常集中于它们的合成和化学性质。例如,二氢嘧啶酮是通过多组分反应合成的,例如 Biginelli 反应,该反应以 Pietro Biginelli 在 1891 年的名字命名。该反应涉及芳香醛、尿素和乙酰乙酸乙酯的组合,生成二氢嘧啶酮/硫酮化合物 (Khasimbi 等,2020)。合成途径对于开发具有所需性质和功能的化合物非常重要,包括与 CMPD 相关的化合物。
生物活性与治疗应用
结构与 CMPD 相似的化合物,如二氢嘧啶酮和嘧啶,表现出广泛的生物活性。这些活性包括抗癌、抗氧化、抗菌、消炎、降压和抗结核作用。这些化合物的构效关系 (SAR) 研究有助于药物设计和新治疗剂的开发 (Khasimbi 等,2020)。因此,具有二氢嘧啶核心的 CMPD 可能在药物化学中具有开发针对各种疾病的新药的潜力。
光电材料
对喹唑啉和嘧啶的研究表明,它们与 CMPD 具有某些结构相似性,它们在光电材料中具有应用。当这些化合物掺入 π 扩展共轭体系时,对于创建新型光电材料非常有价值。它们已被用于开发用于有机发光二极管 (OLED) 的材料,包括白光 OLED 和高效红光磷光 OLED (Lipunova 等,2018)。这表明 CMPD 也可以探索其在光电领域的潜在应用,特别是在发光材料和电子器件的开发中。
作用机制
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can potentially influence cell cycle progression and DNA repair mechanisms.
Mode of Action
While the exact mode of action for this compound is not fully elucidated, it is likely that it interacts with its target protein in a way that modulates its activity. This could involve binding to the active site of the protein, altering its conformation, or interfering with its interaction with other cellular components. The resulting changes could affect the protein’s function and ultimately influence cell cycle regulation .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect pathways related to cell cycle regulation and DNA repair. These pathways are complex and involve numerous other proteins and molecules. The downstream effects of modulating these pathways could include changes in cell proliferation, DNA synthesis, and cellular response to DNA damage .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on its specific interactions with its target protein and the biochemical pathways it affects. Potential effects could include changes in cell cycle progression, DNA repair processes, and cellular responses to DNA damage. These effects could have implications for the treatment of conditions related to cell cycle dysregulation, such as cancer .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors such as storage conditions and the method of administration. Understanding these influences could be important for optimizing the use of the compound in a therapeutic context .
属性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2)6-7-16(12(18)15-13)10-8-9(14)4-5-11(10)17-3/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMXFKPHFYCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





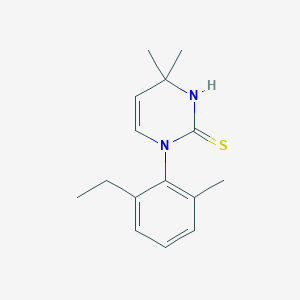
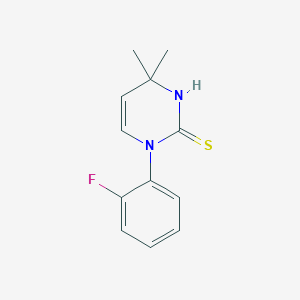
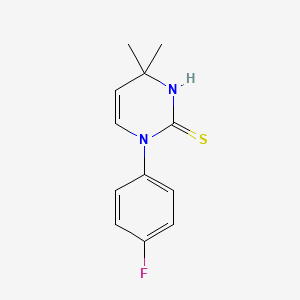



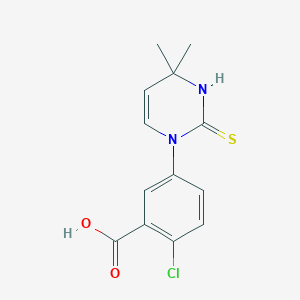

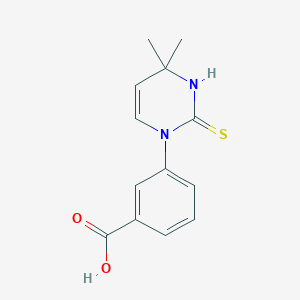
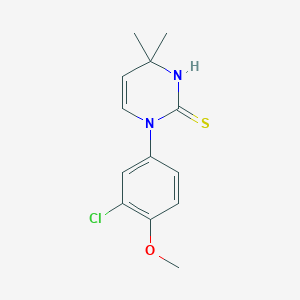

![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)